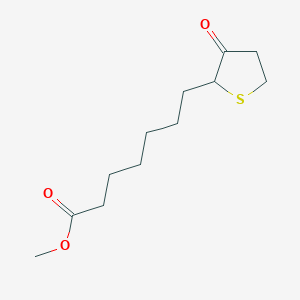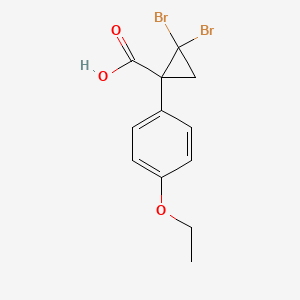![molecular formula C22H12Cl6O2 B14496756 4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride CAS No. 63069-01-2](/img/structure/B14496756.png)
4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is an organic compound with a complex structure, characterized by the presence of benzoyl chloride groups attached to a phenylenebis(dichloromethylene) backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride typically involves the reaction of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
科学研究应用
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
- 4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde
- 4,4’-[1,4-Phenylenebis(methylene)]dibenzoyl chloride
Uniqueness
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is unique due to its dichloromethylene groups, which impart distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
63069-01-2 |
|---|---|
分子式 |
C22H12Cl6O2 |
分子量 |
521.0 g/mol |
IUPAC 名称 |
4-[[4-[(4-carbonochloridoylphenyl)-dichloromethyl]phenyl]-dichloromethyl]benzoyl chloride |
InChI |
InChI=1S/C22H12Cl6O2/c23-19(29)13-1-5-15(6-2-13)21(25,26)17-9-11-18(12-10-17)22(27,28)16-7-3-14(4-8-16)20(24)30/h1-12H |
InChI 键 |
UDCNOIGVPXRMLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)Cl)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)C(=O)Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)




![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)


